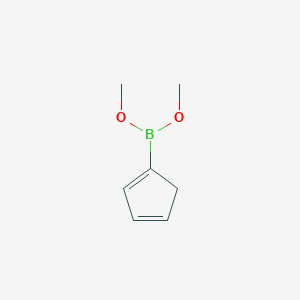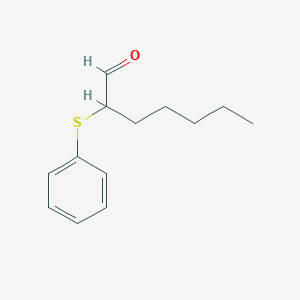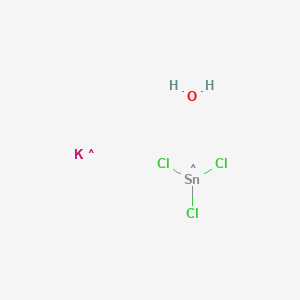![molecular formula C8H12O3S B14686050 1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide CAS No. 35348-17-5](/img/structure/B14686050.png)
1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-4-thiaspiro[45]decan-2-one, 4-oxide is a unique chemical compound characterized by its spiro structure, which includes both oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide typically involves the reaction of cyclohexanone with a sulfur-containing reagent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by distillation or crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques, such as chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Oxaspiro[4.5]decan-2-one: A structurally similar compound with a spiro structure but lacking the sulfur atom.
1-Oxa-3,8-diazaspiro[4.5]decan-2-one: Another spiro compound with nitrogen atoms in the ring structure.
Uniqueness: 1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide is unique due to the presence of both oxygen and sulfur atoms in its spiro structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
35348-17-5 |
|---|---|
Molecular Formula |
C8H12O3S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
4-oxo-1-oxa-4λ4-thiaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C8H12O3S/c9-7-6-12(10)8(11-7)4-2-1-3-5-8/h1-6H2 |
InChI Key |
GQNYCONHHSSPJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OC(=O)CS2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)







